1-Benzylimidazole

Overview

Description

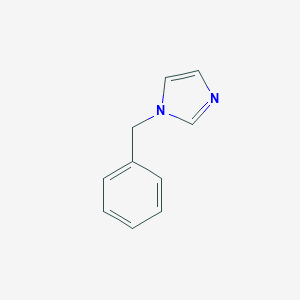

1-Benzylimidazole (C₁₀H₁₀N₂; molecular weight: 158.20 g/mol) is an imidazole derivative featuring a benzyl group substituted at the nitrogen atom of the heterocyclic ring. Its IUPAC name is 1-benzyl-1H-imidazole, and its SMILES string is C(c1ccccc1)n2ccnc2 . The molecule’s non-planar conformation, where the imidazole and phenyl rings occupy different planes, distinguishes it from typical planar aryl hydrocarbon receptor (AhR) ligands, influencing its biological interactions .

Mechanism of Action

Target of Action

1-Benzylimidazole primarily targets the Glutaminyl-peptide cyclotransferase . This enzyme plays a crucial role in the cyclization of N-terminal glutamine residues into pyroglutamate, a process that can influence the stability and function of peptides .

Mode of Action

It is known to exhibitcardiotonic activity , which means it has a beneficial effect on the action of the heart .

Biochemical Pathways

This compound is a selective inhibitor of thromboxane synthase . Thromboxane synthase is an enzyme that plays a key role in the synthesis of thromboxane, a type of eicosanoid that promotes platelet aggregation and arterial constriction . By inhibiting this enzyme, this compound can potentially affect these processes .

Result of Action

As a result of its action, this compound can inhibit the biotransformation of methoxylated-brominated diphenyl ethers (MeO-BDEs) to hydroxylated forms (OH-BDEs) in fishes . This suggests that the compound may have potential applications in the regulation of these substances, which are known to be persistent organic pollutants .

Biochemical Analysis

Biochemical Properties

1-Benzylimidazole is known to interact with various enzymes and proteins. It is a Cytochrome P450 (CYP) inhibitor , which means it can inhibit the biotransformation of certain substances in biochemical reactions. For instance, it inhibits the biotransformation of methoxylated-brominated diphenyl ethers (MeO-BDEs) to hydroxylated forms (OH-BDEs) in fishes .

Cellular Effects

The effects of this compound on cells are largely due to its role as a CYP inhibitor. By inhibiting CYP enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it may decrease the antihypertensive activities of certain drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes. As a CYP inhibitor, it binds to CYP enzymes and inhibits their activity . This can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a CYP inhibitor

Biological Activity

1-Benzylimidazole is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. As a derivative of imidazole, it exhibits properties that make it a candidate for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition activities. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound (CHN) features a benzyl group attached to the imidazole ring. This structure contributes to its ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Topoisomerase Inhibition : Compounds related to this compound act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. For instance, derivatives have demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells with IC values ranging from 17 µM to 48 µM depending on structural modifications .

- Apoptosis Induction : Some studies report that this compound derivatives promote apoptosis in cancer cells through intrinsic pathways, enhancing their potential as therapeutic agents .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that benzimidazole derivatives, including this compound, possess:

- Broad-spectrum Antimicrobial Effects : They have been effective against bacteria and fungi, with mechanisms likely involving disruption of microbial cell membranes and inhibition of vital metabolic pathways .

- Potential in Treating Resistant Strains : Given the rising issue of antibiotic resistance, compounds like this compound are being explored for their ability to combat resistant strains of bacteria .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of cytochrome P450 enzymes. This inhibition can influence the metabolism of various xenobiotics and drugs, making it relevant in toxicology and pharmacokinetics:

- CYP1A Induction : Studies have shown that this compound can induce CYP1A activity, which is involved in the metabolism of many environmental pollutants . This property may have implications for drug interactions and toxicity assessments.

Case Studies

Scientific Research Applications

Pharmacological Applications

1-Benzylimidazole and its derivatives have garnered significant attention for their pharmacological properties. The compound exhibits various biological activities, including:

- Anticancer Activity : Recent studies have demonstrated that this compound can inhibit the stemness of breast cancer cells by targeting cytochrome P450 4Z1 (CYP4Z1), suggesting potential as an anticancer therapeutic agent . Furthermore, derivatives of benzimidazole, including this compound, have shown promise against several cancer types due to their ability to interfere with DNA topoisomerases, which are crucial for DNA replication and repair .

- Antiviral Properties : Research indicates that certain benzimidazole derivatives exhibit antiviral activity against various viruses, including Herpes Simplex Virus (HSV) and enteroviruses. For instance, specific derivatives have shown IC50 values indicating potent inhibition of viral replication . However, some studies involving this compound derivatives have reported limited efficacy against HIV .

- Anti-inflammatory Effects : Compounds related to this compound have been noted for their anti-inflammatory properties, with some derivatives demonstrating significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Material Science Applications

In material science, this compound is utilized as a curing agent and promoter for polyepoxy resins. The compound enhances the mechanical properties of the cured materials and facilitates the formation of cross-linked structures that improve thermal stability and chemical resistance .

Synthesis and Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including the benzylation of unsubstituted imidazole compounds using benzyl chloride or benzyl esters in the presence of suitable solvents . This flexibility makes it a valuable building block for synthesizing more complex molecules in medicinal chemistry.

Computational Studies

Computational chemistry has been employed to study the properties of this compound. Density functional theory (DFT) analyses have provided insights into its electronic structure, including HOMO-LUMO analysis and natural bond orbital (NBO) studies . These computational studies help predict the reactivity and stability of the compound in various chemical environments.

Case Studies

Q & A

Basic Research Questions

Q. What is the molecular structure of 1-Benzylimidazole, and how does its stereoelectronic configuration influence reactivity?

this compound (C₁₀H₁₀N₂) consists of an imidazole ring substituted at the N1 position with a benzyl group. The planar imidazole ring and aromatic benzyl group create a conjugated system, enhancing electron delocalization. The nitrogen atoms in the imidazole ring act as Lewis bases, enabling coordination with metal ions or participation in hydrogen bonding. Computational studies (e.g., QSPR models) highlight the molecule’s dipole moment (≈2.1 D) and polar surface area (24.9 Ų), which influence solubility and intermolecular interactions .

Q. What synthetic routes are commonly employed to prepare this compound in high purity?

A widely cited method involves the alkylation of imidazole with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural validation by ¹H-NMR (δ 5.01 ppm for NCH₂-Aromatic, δ 7.28–7.01 ppm for Ar-H) and FT-IR (C=N stretch at 1666 cm⁻¹) confirms product integrity .

Q. How is this compound characterized spectroscopically for structural confirmation?

- ¹H-NMR : Peaks at δ 5.01 ppm (NCH₂-Aromatic) and δ 7.49 ppm (NCHC) confirm benzyl and imidazole moieties.

- FT-IR : Absorbance at 1666 cm⁻¹ (C=N) and 3029 cm⁻¹ (=C–H aromatic) are diagnostic .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 158.0844 (M+H⁺) .

Q. What are the primary pharmacological effects of this compound in preclinical models?

In male Wistar rats, oral administration (25–100 mg/kg/day) induced dose-dependent hepatomegaly and reduced plasma triglycerides by 60–70%. It also upregulated hepatic CYP1A mRNA and UDP-glucuronosyltransferase activity, suggesting modulation of xenobiotic metabolism .

Advanced Research Questions

Q. How does this compound inhibit thromboxane synthase, and what are the implications for ischemia-reperfusion injury?

this compound selectively inhibits thromboxane A₂ synthase (Ki ≈ 0.8 µM), reducing TXB₂ levels by >80% in rat brain ischemia-reperfusion models. This inhibition shifts arachidonic acid metabolism toward prostacyclin (PGI₂), improving cerebral blood flow. Experimental validation involves HPLC quantification of eicosanoids and in vivo microdialysis in rodent brains .

Q. What mechanisms underlie this compound’s anti-corrosion properties in acidic environments?

In 0.1 N H₂SO₄, this compound adsorbs onto mild steel via N-atom lone pairs, forming a protective monolayer. Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency at 298 K. Molecular dynamics simulations (MDS) reveal binding energies of −45.6 kcal/mol, with preferential adsorption on Fe(110) surfaces. The molecule also suppresses pitting corrosion by stabilizing the oxide layer .

Q. How do π-π stacking interactions in 1-Benzylimidazolium salts affect crystallographic properties?

In 1-Benzylimidazolium hexafluorophosphate co-crystals, π-π interactions between imidazole rings (centroid distance: 3.65 Å) stabilize the lattice. Single-crystal X-ray diffraction (P2₁/n space group, a = 6.6459 Å, β = 97.109°) reveals disorder in the PF₆⁻ counterion, resolved via SHELXL refinement (R factor = 0.037) .

Q. What dose-dependent hepatotoxic effects are observed with this compound, and how are they mechanistically explained?

At 100 mg/kg/day, this compound induces hepatomegaly in rats via CYP1A2 activation, increasing reactive oxygen species (ROS). Histopathology shows hepatocellular hypertrophy, while transcriptomics reveals upregulation of Nrf2-mediated oxidative stress pathways. Mitigation strategies include co-administration of antioxidants like N-acetylcysteine .

Q. How does this compound modulate UDP-glucuronosyltransferase (UGT) isoforms in vitro?

In hepatic microsomes, this compound stimulates UGT1A1 and UGT2B7 activities by 3.5-fold toward substrates like 4-methylumbelliferone. Assays using LC-MS/MS and fluorogenic probes (e.g., 1-naphthol) confirm isoform-specific activation, likely via allosteric binding to the UGT transmembrane domain .

Q. Methodological Guidelines

- Synthesis : Optimize benzylation with microwave-assisted synthesis (120°C, 20 min) to reduce side products .

- Toxicity Screening : Use primary hepatocyte cultures for CYP1A2 induction studies, paired with ROS detection kits .

- Corrosion Testing : Combine potentiodynamic polarization and atomic force microscopy (AFM) to quantify surface roughness post-exposure .

Comparison with Similar Compounds

Key Properties :

- Structural Features : 23 bonds, including 11 aromatic bonds and two rotatable bonds connecting the benzyl group to the imidazole ring .

- Pharmacological Roles : Acts as a thromboxane synthase inhibitor, modulates CYP1A activity, and exhibits cardiotonic effects .

- Applications : Used in corrosion inhibition, hepatotoxicity studies, and enzyme activity modulation .

Structural and Conformational Differences

Table 1: Structural Comparison of 1-Benzylimidazole and Analogues

Analysis :

- Planarity: Unlike clotrimazole and other planar AhR ligands (e.g., β-naphthoflavone), this compound’s non-planar structure reduces its affinity for AhR while retaining CYP1A induction capabilities .

- Substituent Effects : The benzyl group in this compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 1-methylimidazole), influencing membrane permeability and metabolic stability .

Table 2: Pharmacological and Toxicological Profiles

| Compound | CYP1A Induction | Thromboxane Synthase Inhibition | Cardiotonic Activity | Hepatotoxicity (Rat Model) |

|---|---|---|---|---|

| This compound | Yes (↑ EROD activity) | Yes (↓ TXB₂ levels) | ↑ Contractile force | Dose-dependent hepatomegaly |

| Clotrimazole | Yes | No | Not reported | Hepatic enzyme inhibition |

| 1-Phenylimidazole | Moderate | No | Not reported | Low toxicity |

| β-Naphthoflavone | Strong | No | No | No |

Analysis :

- CYP1A Induction: Both this compound and clotrimazole induce CYP1A via non-canonical AhR pathways, but clotrimazole’s antifungal properties are absent in this compound .

- Cardiotonic Effects : this compound increases cardiac contractility (100% at 63 µM in rabbits) without altering heart rate, mimicking glucagon but differing from catecholamines .

- Hepatotoxicity : this compound causes dose-dependent hepatomegaly in rats, unlike clotrimazole, which primarily inhibits hepatic enzymes .

Table 3: Performance in Corrosion Inhibition

| Compound | Efficiency in Mild Steel Protection (50°C) | Synergistic Partners | Mechanism |

|---|---|---|---|

| This compound | High (70–80% inhibition) | N-Ethylaniline, 5-Aminotetrazole | Adsorption via N-heteroatoms |

| 5-Aminotetrazole | Moderate (50–60%) | Aromatic amines | Film formation |

| N-Ethylaniline | Low (30–40%) | Thiourea derivatives | Electron donation |

Analysis :

- This compound outperforms N-ethylaniline in salt spray and SO₂ tests due to its stronger adsorption on metal surfaces .

- Synergy with thiourea derivatives enhances its corrosion inhibition by forming protective layers .

Table 4: Therapeutic Potential of Benzimidazole Derivatives

| Compound | Therapeutic Area | Mechanism | Efficacy Notes |

|---|---|---|---|

| This compound | Cardiovascular disease | Thromboxane synthase inhibition | ↑ Blood flow in cerebral ischemia |

| 2-Substituted Benzimidazoles | Anticancer, antimicrobial | DNA intercalation, enzyme inhibition | Broad-spectrum activity |

| Omeprazole | Gastrointestinal disorders | Proton pump inhibition | High specificity |

Analysis :

Preparation Methods

Classical Alkylation Methods Using Benzyl Chloride

The traditional synthesis of 1-benzylimidazole involves the nucleophilic substitution of imidazole with benzyl chloride. In this method, imidazole reacts with benzyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct . The reaction typically proceeds under reflux conditions (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

However, this approach faces significant limitations:

-

Byproduct Formation : Excess benzyl chloride reacts with the product to form 1,3-dibenzylimidazolium chloride, necessitating rigorous purification .

-

Safety Concerns : Benzyl chloride’s toxicity and lachrymatory properties complicate handling and scale-up .

-

Moderate Yields : Reported yields range from 60–70%, with prolonged reaction times (8–12 hours) required to achieve equilibrium .

Catalytic Benzylation Using Benzyl Alcohol and Carboxylic Acid Derivatives

A patent by KR970005532B1 addresses the shortcomings of classical alkylation by substituting benzyl chloride with benzyl alcohol. This method employs carboxylic acids (e.g., acetic acid), their anhydrides, or esters as catalysts, enabling a safer and more efficient process:

Reaction Conditions and Mechanism

-

Molar Ratios : 1.05–1.5 moles of benzyl alcohol per mole of imidazole.

-

Catalysts : 0.01–0.4 moles of carboxylic acid derivatives (e.g., benzyl acetate) per mole of imidazole.

-

Temperature : 230–260°C under atmospheric or reduced pressure (∼600 mmHg).

-

Reaction Time : ≤4 hours.

The mechanism involves acid-catalyzed dehydration of benzyl alcohol to generate a benzyl carbocation, which reacts with imidazole’s nucleophilic nitrogen. Water, a byproduct, is removed via azeotropic distillation, shifting the equilibrium toward product formation . Post-reaction neutralization with alkali (e.g., NaOH) isolates this compound in 85–90% yield.

Advantages Over Classical Methods

-

Reduced Byproducts : Minimal formation of 1,3-dibenzylimidazolium salts.

-

Safety : Eliminates hazardous benzyl chloride.

-

Scalability : Suitable for continuous-flow systems due to simplified workup .

Green Chemistry Approaches and Emerging Catalytic Systems

Recent advances prioritize solvent-free conditions and recyclable catalysts. For example, tungstate-based zwitterionic organosilica (PMO-IL-WO₄²⁻) enables the direct synthesis of benzimidazoles from benzyl alcohols and diamines under ambient pressure . Although this method targets benzimidazole derivatives, its principles—such as dehydrogenative coupling and water as the sole byproduct—inspire potential adaptations for this compound synthesis.

Key Innovations

-

Catalyst Design : Acidic ionic liquids enhance proton transfer and stabilize intermediates.

-

Solvent-Free Systems : Reduce waste and energy consumption.

-

Oxidant-Free Conditions : Leverage atmospheric oxygen for dehydrogenation .

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations and Process Optimization

For large-scale production, the benzyl alcohol method offers distinct advantages:

Properties

IUPAC Name |

1-benzylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKDZZRICRFGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195183 | |

| Record name | 1-Benzylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Benzylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00021 [mmHg] | |

| Record name | 1-Benzylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4238-71-5 | |

| Record name | 1-Benzylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-benzylimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Benzylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4C9Z5BCV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

68-70 °C | |

| Record name | 1-benzylimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.